3-(morpholinosulfonyl)-N-(p-tolyl)benzamide
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Overview
Description
3-(morpholinosulfonyl)-N-(p-tolyl)benzamide is an organic compound characterized by the presence of a morpholinosulfonyl group and a p-tolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via electrophilic aromatic substitution reactions, often using p-tolyl halides and a suitable catalyst.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced through sulfonylation reactions, where morpholine reacts with sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the morpholinosulfonyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various benzamide and sulfonyl derivatives.
Scientific Research Applications
3-(morpholinosulfonyl)-N-(p-tolyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzamide core provides structural stability. The p-tolyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
N-(p-tolyl)benzamide: Lacks the morpholinosulfonyl group, resulting in different chemical properties and reactivity.
3-(morpholinosulfonyl)benzamide: Lacks the p-tolyl group, affecting its lipophilicity and biological activity.
N-(p-tolyl)sulfonamide: Contains a sulfonamide group instead of a benzamide core, leading to different interactions with molecular targets.
Uniqueness: 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-5-7-16(8-6-14)19-18(21)15-3-2-4-17(13-15)25(22,23)20-9-11-24-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGAVLFXYLSKKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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